molecular formula C9H7F3N2O B016559 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine CAS No. 205485-24-1

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

Cat. No. B016559
M. Wt: 216.16 g/mol
InChI Key: UKSNCZYTAMEFBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine and related compounds generally begins with trifluoroacetophenone as the starting material. The synthesis process achieves an overall yield of 60%, indicating a relatively efficient pathway to obtain these compounds. This process involves several steps, including photolysis, which leads to the generation of carbenes upon irradiation near 350 nm (Brunner et al., 1980).

Molecular Structure Analysis

The molecular structure of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine features a diazirine core, which is crucial for its photoactivation properties. This structure allows for the generation of carbenes under light irradiation, facilitating various chemical reactions through carbene insertion.

Chemical Reactions and Properties

One of the notable chemical reactions involving 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is the Friedel-Crafts alkylation, which occurs upon photoactivation. This reaction demonstrates the compound's utility in developing cleaner diazirines for chemical biology applications (Raimer & Lindel, 2013). Additionally, the compound's photolysis in various solvents yields different products, highlighting its versatile reactivity profile.

Physical Properties Analysis

The physical properties of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, such as stability in dark conditions, photolysis rates, and reactivity upon irradiation, make it an attractive choice for photochemical probe applications. Its stability in 1 M acid or base and at temperatures up to 75°C for at least 30 minutes underlines its robustness for experimental use.

Chemical Properties Analysis

The chemical properties of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, particularly its reactivity towards carbene insertion reactions, underscore its potential as a versatile tool in organic synthesis and surface modification techniques. Its ability to generate carbenes efficiently upon light irradiation enables the covalent modification of surfaces, including graphitic carbon and carbon nanotubes, with a variety of chemical species (Lawrence et al., 2011).

Scientific Research Applications

  • Materials Science and Medicinal Chemistry : The combination of heteroaromatics with (3-trifluoromethyl)diazirine shows promise for creating better materials and understanding biological processes (Murai & Hashimoto, 2023).

  • Surface Modification : These compounds serve as versatile photoactivated "tethers" for covalent surface modification of graphitic carbon and carbon nanotubes with various chemical species, enhancing their functionality (Lawrence et al., 2011).

  • Chemical Synthesis : They are efficient carbon radical traps in synthetic chemistry, leading to imines that can easily be hydrolyzed to amines, with applications in amination processes (Barton et al., 1993).

  • Peptide Photoaffinity Reagents : A particular derivative, 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine, has been prepared for incorporation into peptide photoaffinity reagents (Shih & Bayley, 1985).

  • Ring Expansion Reactions : They are involved in azirine ring expansion reactions, leading to the formation of diverse structures (Rostovskii et al., 2017).

  • Photolabeling Applications : Substituted aryldiazirines are useful for photolabeling and other applications, providing new avenues for chemical biology research (Hatanaka et al., 1994).

  • One-Pot Synthesis for Photoaffinity Labeling : Novel one-pot synthesis methods have been developed for these derivatives, aiding in photoaffinity labeling applications (Wang et al., 2015).

  • Photoactivation and Chemical Reactions : The photoactivation of these compounds in the presence of phenolic reaction partners leads to Friedel-Crafts alkylations, suggesting applications in developing cleaner diazirines for chemical biology (Raimer & Lindel, 2013).

  • Chromogenic Detection : Nitro-substituted aryl diazirines offer a promising approach for chromogenic detection of photolabeled products (Hatanaka et al., 1994).

  • Nanoparticle Modification : Diazirine-modified gold nanoparticles undergo efficient photoinduced interfacial carbene insertion reactions, creating a range of new structures (Ismaili et al., 2010).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, including its toxicity and any safety precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.


Please consult with a subject matter expert or a reliable source for specific information about this compound. It’s always important to handle all chemical compounds safely and responsibly.


properties

IUPAC Name

3-(3-methoxyphenyl)-3-(trifluoromethyl)diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-15-7-4-2-3-6(5-7)8(13-14-8)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSNCZYTAMEFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440364
Record name 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

CAS RN

205485-24-1
Record name 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Hatanaka, M Hashimoto, H Kurihara… - The Journal of …, 1994 - ACS Publications
A series of simple methods formodifying diazirines bearing an aromatic ring has beenaccomplished. This first versatile approach involving direct substitution on the aromatic ring of …
Number of citations: 155 pubs.acs.org
S Ghiassian, MC Biesinger… - Canadian Journal of …, 2015 - cdnsciencepub.com
Dual water and organic solvent soluble 3-aryl-3-(trifluormethyl) diazirine-functionalized gold nanoparticles (AuNPs) were prepared through a place exchange reaction from triethylene …
Number of citations: 3 cdnsciencepub.com
L Bi - 2023 - dspace.library.uvic.ca
Crosslinking technologies are widely employed in our daily life: from silicone bakeware to epoxy adhesives and rubber tires. Traditionally, however, each type of commodity polymer …
Number of citations: 0 dspace.library.uvic.ca
T Mayer, ME Maier - 2007 - Wiley Online Library
The novel aromatic diazirine‐containing benzoic acid 22 was prepared via the diazirine 11 as the key intermediate. After formylation of the aryl ring and cleavage of the methyl ether …
H Ismaili, S Lee, MS Workentin - Langmuir, 2010 - ACS Publications
Photolysis of a 3-aryl-3-(trifluoromethyl)diazirine-modified monolayer-protected gold nanoparticles (2-C 12 MPNs), with a core size of 1.8 ± 0.3 nm, in the presence of model carbene …
Number of citations: 36 pubs.acs.org
M Hashimoto, Y Hatanaka, K Nabeta - 2003 - scholar.archive.org
Friedel-Crafts acylation of the aryldiazirine with ω-ester-α-acyl halide and successive reduction of the carbonyl group to methylene with triethylsilane and trifluoroacetic acid gave …
Number of citations: 16 scholar.archive.org
S Ghiassian, H Ismaili, BDW Lubbock, JW Dube… - Langmuir, 2012 - ACS Publications
3-Aryl-3-(trifluormethyl)diazirine functionalized highly fluorinated phosphonium salts (HFPS) were synthesized, characterized, and utilized as photoinduced carbene precursors for …
Number of citations: 21 pubs.acs.org
Y Hatanaka, U Kempin, P Jong-Jip - The Journal of Organic …, 2000 - ACS Publications
A simple and versatile approach for the preparation of carbohydrate photoprobes has been developed. By a single-step reaction at 37 C, a biotinylated carbene-generating unit was …
Number of citations: 81 pubs.acs.org
YC Lin - 2010 - etheses.dur.ac.uk
This research aims to use fluorescent BODIPY probes to measure biological function within a plant cell. In particular developing BODIPY fluors with emission at near-infrared and long …
Number of citations: 3 etheses.dur.ac.uk
PD Dossa - 2013 - digitalcommons.rockefeller.edu
The emergence of antibiotic-resistant bacterial pathogens and the discovery of new bacterial pathogens have motivated the development of novel antibacterials. One recently proposed …
Number of citations: 2 digitalcommons.rockefeller.edu

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